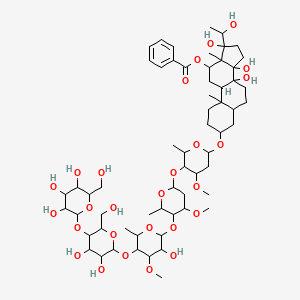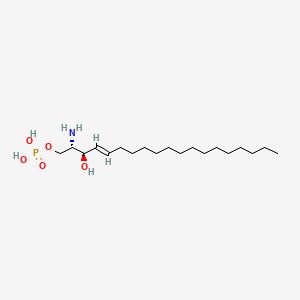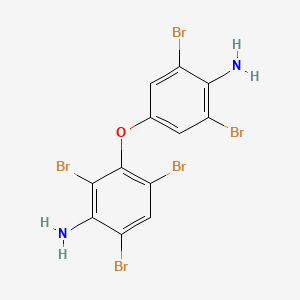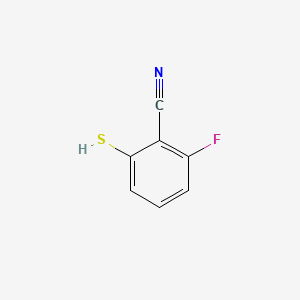
(2,4,6-Trichloropyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-Trichloropyrimidin-5-yl)methanol: is an organic compound characterized by a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a hydroxymethyl group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Chlorination of Pyrimidine Derivatives: : One common method involves the chlorination of pyrimidine derivatives. Starting with a pyrimidine ring, chlorination at the 2, 4, and 6 positions can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
-
Hydroxymethylation: : The introduction of the hydroxymethyl group at the 5-position can be performed through a hydroxymethylation reaction. This typically involves the use of formaldehyde and a base, such as sodium hydroxide (NaOH), to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of (2,4,6-Trichloropyrimidin-5-yl)methanol often involves a multi-step synthesis starting from readily available pyrimidine derivatives. The process includes:
Chlorination: Using chlorinating agents like phosphorus pentachloride or thionyl chloride.
Hydroxymethylation: Employing formaldehyde and a base to introduce the hydroxymethyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : (2,4,6-Trichloropyrimidin-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can convert the hydroxymethyl group to a methyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of (2,4,6-Trichloropyrimidin-5-yl)carboxylic acid.
Reduction: Formation of (2,4,6-Trichloropyrimidin-5-yl)methane.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, (2,4,6-Trichloropyrimidin-5-yl)methanol is used as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can act as inhibitors or modulators of specific enzymes or receptors.
Medicine
Pharmaceutical research explores the potential of this compound derivatives as therapeutic agents. These compounds may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (2,4,6-Trichloropyrimidin-5-yl)methanol and its derivatives depends on their specific application. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. The chlorine atoms and hydroxymethyl group can influence the binding affinity and specificity of the compound to its target, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4,6-Trichloropyrimidine): Lacks the hydroxymethyl group, making it less versatile in certain reactions.
(2,4-Dichloropyrimidin-5-yl)methanol: Has one less chlorine atom, which can affect its reactivity and applications.
(2,6-Dichloropyrimidin-5-yl)methanol: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
(2,4,6-Trichloropyrimidin-5-yl)methanol is unique due to the presence of three chlorine atoms and a hydroxymethyl group, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
(2,4,6-trichloropyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h11H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNRIAWXHJFJAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N=C1Cl)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855952 |
Source


|
| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260682-15-2 |
Source


|
| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate](/img/structure/B591438.png)
![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/new.no-structure.jpg)


![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)

